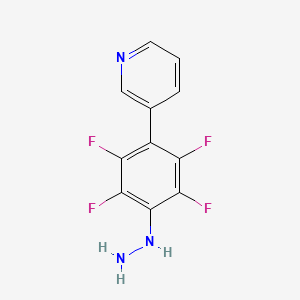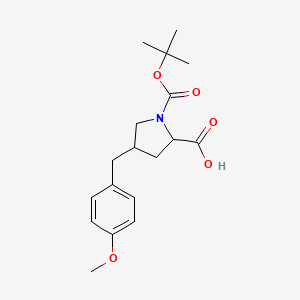
Boc-(R)-gamma-(4-methoxy-benzyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a gamma-positioned (4-methoxy-benzyl) substituent, and the L-proline backbone. This compound is often used in peptide synthesis and various organic reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-gamma-(4-methoxy-benzyl)-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Gamma-Substituent: The gamma-position is functionalized by introducing the (4-methoxy-benzyl) group through a nucleophilic substitution reaction. This can be achieved using 4-methoxy-benzyl chloride and a suitable base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Boc-®-gamma-(4-methoxy-benzyl)-L-proline in high purity.
Industrial Production Methods
Industrial production of Boc-®-gamma-(4-methoxy-benzyl)-L-proline follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to ensure consistency and high throughput.
Chemical Reactions Analysis
Types of Reactions
Boc-®-gamma-(4-methoxy-benzyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The gamma-positioned (4-methoxy-benzyl) group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc protecting group.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-benzaldehyde or 4-methoxy-benzoic acid.
Reduction: Formation of gamma-(4-methoxy-benzyl)-L-proline.
Substitution: Formation of various gamma-substituted proline derivatives.
Scientific Research Applications
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the design of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Boc-®-gamma-(4-methoxy-benzyl)-L-proline involves its ability to participate in peptide bond formation and other organic reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other positions. The gamma-(4-methoxy-benzyl) group provides additional reactivity and can be modified to introduce various functional groups.
Comparison with Similar Compounds
Similar Compounds
Boc-L-proline: Lacks the gamma-(4-methoxy-benzyl) substituent, making it less reactive in certain reactions.
Fmoc-®-gamma-(4-methoxy-benzyl)-L-proline: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and reactivity profiles.
Cbz-®-gamma-(4-methoxy-benzyl)-L-proline: Uses a carbobenzoxy protecting group, which is removed under different conditions compared to Boc.
Uniqueness
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is unique due to its combination of the Boc protecting group and the gamma-(4-methoxy-benzyl) substituent. This combination provides a balance of stability and reactivity, making it a versatile compound in synthetic chemistry and peptide synthesis.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-11-13(10-15(19)16(20)21)9-12-5-7-14(23-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,20,21) |
InChI Key |
ZUNSJMJOUZASQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


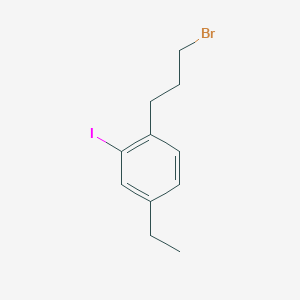
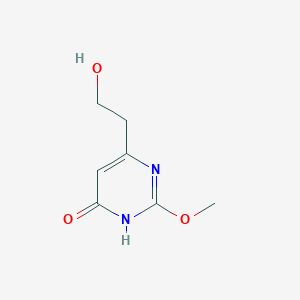
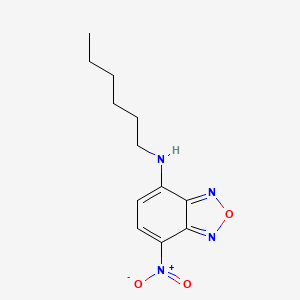
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
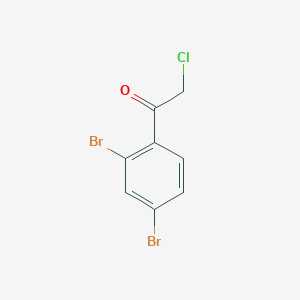

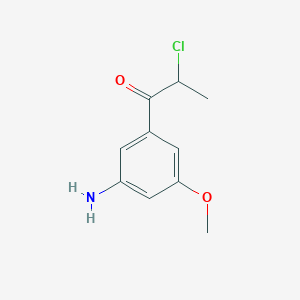

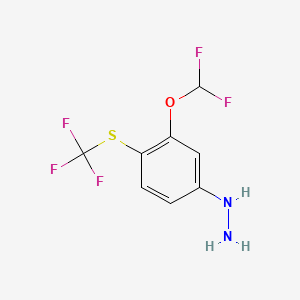
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)



